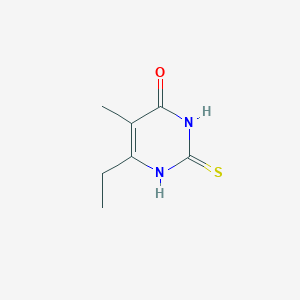

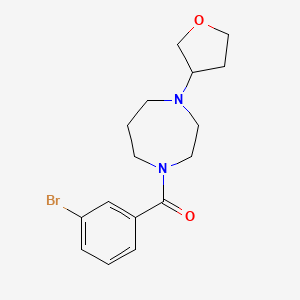

![molecular formula C12H15NO3 B2905617 Ethyl 2-[(3-methylbenzoyl)amino]acetate CAS No. 330466-40-5](/img/structure/B2905617.png)

Ethyl 2-[(3-methylbenzoyl)amino]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-[(3-methylbenzoyl)amino]acetate are not available, similar compounds have been used in various reactions. For instance, Ethyl (3-methylbenzoyl)acetate has been used as a reactant for stereoselective ketonization-olefination of indoles by Co/Mn-mediated oxidative cross-coupling of indoles via dioxygen activation .Physical And Chemical Properties Analysis

Ethyl 2-[(3-methylbenzoyl)amino]acetate has a molecular weight of 221.256. For a similar compound, Ethyl (3-methylbenzoyl)acetate, the refractive index is 1.5290, the boiling point is 273-274 °C, and the density is 1.083 g/mL at 25 °C .科学的研究の応用

Stereoselective Ketonization-Olefination of Indoles

Ethyl 2-[(3-methylbenzoyl)amino]acetate has been used as a reactant for the stereoselective ketonization-olefination of indoles . This process involves Co/Mn-mediated oxidative cross-coupling of indoles via dioxygen activation .

Enantioselective Michael Reaction

This compound has also been used in the Enantioselective Michael reaction . The Michael reaction is a powerful tool in organic synthesis for the construction of carbon-carbon bonds.

SEGPhos-Ruthenium-Catalyzed Asymmetric Hydrogenation

Another application of Ethyl 2-[(3-methylbenzoyl)amino]acetate is in the SEGPhos-ruthenium-catalyzed asymmetric hydrogenation . This reaction is a type of chemical reaction where an unsaturated compound is reduced in the presence of a catalyst and a source of hydrogen.

Preparation of Highly Substituted Furans

Ethyl 2-[(3-methylbenzoyl)amino]acetate can be used for the preparation of highly substituted furans by tandem condensation-cyclization reactions using a bismuth triflate catalyst .

Co/Mn-Mediated Oxidative Cross-Coupling

This compound is a reactant in Co/Mn-mediated oxidative cross-coupling . This is a type of reaction that forms a bond between two molecules through the action of a catalyst.

Preparation of Cambinol Analogs for Sirtuin Inhibition

Ethyl 2-[(3-methylbenzoyl)amino]acetate has been used in the preparation of cambinol analogs for sirtuin inhibition with antitumor action . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity.

作用機序

Target of Action

It’s known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Ethyl 2-[(3-methylbenzoyl)amino]acetate is likely to interact with its targets through a variety of mechanisms. For instance, it may bind to the active sites of enzymes, altering their conformation and thus their activity

Biochemical Pathways

The compound is known to undergo Co/Mn mediated oxidative coupling reaction with various indole derivatives . This suggests that it may be involved in the modification of indole derivatives, potentially affecting biochemical pathways related to these molecules .

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .

Result of Action

The compound’s interactions with its targets and involvement in biochemical pathways suggest that it may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Ethyl 2-[(3-methylbenzoyl)amino]acetate . .

特性

IUPAC Name |

ethyl 2-[(3-methylbenzoyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-16-11(14)8-13-12(15)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGJZABVHWZXTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=CC(=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

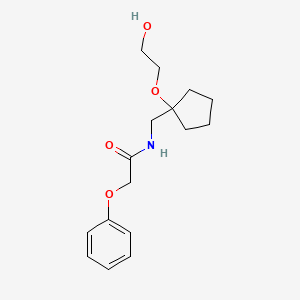

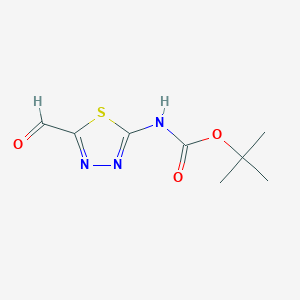

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2905536.png)

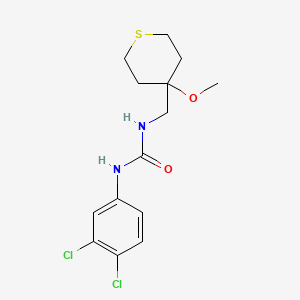

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide](/img/structure/B2905538.png)

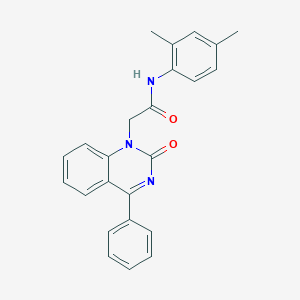

![5-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethyl]-1-(4-fluoro-phenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2905542.png)

![1-[4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenoxy]-3-methylbutane-2,3-diol](/img/structure/B2905551.png)

![3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2905555.png)

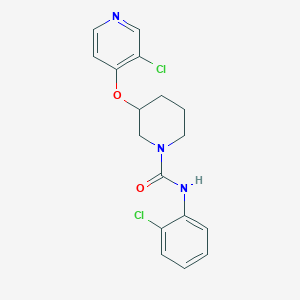

![2-Methyl-4-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2905556.png)